molecular formula C24H27NO9 B14291859 Papaveroxidine CAS No. 116988-08-0

Papaveroxidine

Cat. No.: B14291859
CAS No.: 116988-08-0
M. Wt: 473.5 g/mol
InChI Key: BHGUILBSZCQXQU-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Papaveroxidine is a modified phthalideisoquinoline alkaloid first isolated from Papaver pseudo-orientale (Papaveraceae), a plant species native to Turkey . Discovered in 1988, its chemical structure was elucidated through spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The compound has the molecular formula C₂₄H₂₉NO₉ (molecular weight: 475.49 g/mol) and features a phthalideisoquinoline backbone with distinct functional groups: an ethyl acetate moiety at the C-13 position and a methoxy group at C-8 . This structural complexity distinguishes it from simpler isoquinoline alkaloids. This compound was identified as part of a triad of related compounds (alcohol, aldehyde, and carboxylic acid derivatives) in the plant, with its ethyl ester form confirming its role as the carboxylic acid derivative in this series .

Properties

CAS No.

116988-08-0

Molecular Formula

C24H27NO9

Molecular Weight

473.5 g/mol

IUPAC Name

6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C24H27NO9/c1-12(26)34-20(14-6-7-15(29-3)21(30-4)18(14)24(27)28)19-17-13(8-9-25(19)2)10-16-22(23(17)31-5)33-11-32-16/h6-7,10,19-20H,8-9,11H2,1-5H3,(H,27,28)/t19-,20+/m1/s1

InChI Key

BHGUILBSZCQXQU-UXHICEINSA-N

Isomeric SMILES

CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C(=O)O

Canonical SMILES

CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Papaveroxidine, being an alkaloid, can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Alkaloids

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Plant Pharmacological Notes
This compound C₂₄H₂₉NO₉ 475.49 Phthalideisoquinoline, C-8 methoxy, C-13 ethyl acetate Papaver pseudo-orientale Limited pharmacological data
Papaveroxine* Not provided Not provided Likely lacks ethyl acetate; alcohol derivative in triad Papaver pseudo-orientale Uncharacterized bioactivity
(+)-Salutaridine C₁₉H₂₁NO₄ 327.37 Simplified isoquinoline backbone, no ester groups Papaver pseudo-orientale Precursor to morphine alkaloids
Papaverine C₂₀H₂₁NO₄ 339.38 Benzylisoquinoline, multiple methoxy groups Papaver somniferum Clinically used vasodilator

Key Findings :

Structural Differentiation: this compound’s ethyl acetate group and C-8 methoxy substitution are absent in salutaridine and papaverine, making it unique among phthalideisoquinolines . Unlike papaverine—a benzylisoquinoline with vasodilatory properties—this compound’s biological activity remains unstudied, highlighting a research gap .

Biosynthetic Relationships: (+)-Salutaridine, another alkaloid from P. this compound’s esterification (via reaction with ether) indicates reactivity that could be exploited for synthetic modifications .

Pharmacological Context: Papaverine is widely used to treat vasospasm and erectile dysfunction, whereas this compound’s applications are unexplored . The ethyl acetate moiety in this compound may influence solubility and bioavailability compared to non-esterified analogs like salutaridine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.